Cas no 2091644-81-2 (Methyl 7-aminoisoquinoline-5-carboxylate)
Methyl 7-aminoisoquinoline-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 7-aminoisoquinoline-5-carboxylate
- 2091644-81-2
- EN300-6477309
- Methyl 7-aminoisoquinoline-5-carboxylate
-
- Inchi: 1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3
- InChI Key: HCXJVXYBHQHCAR-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(=CC2C=NC=CC=21)N)=O
Computed Properties
- Exact Mass: 202.074227566g/mol
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 65.2Ų
Methyl 7-aminoisoquinoline-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6477309-0.05g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 0.05g |
$735.0 | 2023-05-31 | |
| Enamine | EN300-6477309-0.1g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 0.1g |
$959.0 | 2023-05-31 | |
| Enamine | EN300-6477309-0.25g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 0.25g |
$1370.0 | 2023-05-31 | |
| Enamine | EN300-6477309-0.5g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 0.5g |
$2158.0 | 2023-05-31 | |
| Enamine | EN300-6477309-1.0g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 1g |
$2767.0 | 2023-05-31 | |
| Enamine | EN300-6477309-2.5g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 2.5g |
$5423.0 | 2023-05-31 | |
| Enamine | EN300-6477309-5.0g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 5g |
$8025.0 | 2023-05-31 | |
| Enamine | EN300-6477309-10.0g |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 10g |
$11900.0 | 2023-05-31 | |
| 1PlusChem | 1P02AG3G-50mg |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 50mg |
$971.00 | 2023-12-19 | |
| 1PlusChem | 1P02AG3G-100mg |
methyl 7-aminoisoquinoline-5-carboxylate |
2091644-81-2 | 95% | 100mg |
$1248.00 | 2023-12-19 |
Methyl 7-aminoisoquinoline-5-carboxylate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Methyl 7-aminoisoquinoline-5-carboxylate
Recent Advances in the Study of Methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) and Its Applications in Chemical Biology and Medicine
Methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its isoquinoline scaffold and functional groups, has been explored for its role in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility as a versatile building block in organic synthesis and its promising biological activities.
One of the key areas of research involving Methyl 7-aminoisoquinoline-5-carboxylate is its use in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, making them attractive candidates for further drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of analogs based on Methyl 7-aminoisoquinoline-5-carboxylate, which showed selective inhibition of certain cancer-related kinases.
In addition to its role in kinase inhibition, Methyl 7-aminoisoquinoline-5-carboxylate has been investigated for its potential as a scaffold for the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's derivatives for their activity against drug-resistant bacterial strains. The results indicated that certain modifications to the isoquinoline core could enhance antibacterial efficacy, suggesting a promising avenue for addressing antibiotic resistance.
The compound's synthetic versatility has also been a focus of recent research. Advances in catalytic methods have enabled more efficient and sustainable routes to synthesize Methyl 7-aminoisoquinoline-5-carboxylate and its derivatives. For example, a 2023 publication in Organic Letters described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the compound, facilitating its use in high-throughput screening and medicinal chemistry applications.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Methyl 7-aminoisoquinoline-5-carboxylate-based compounds. Researchers are actively working to address issues such as solubility, bioavailability, and off-target effects. Recent preclinical studies have employed computational modeling and structure-activity relationship (SAR) analyses to guide the design of more effective derivatives.
In conclusion, Methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Ongoing research continues to uncover its potential, particularly in the development of kinase inhibitors and antimicrobial agents. Future studies are expected to focus on optimizing its derivatives for clinical translation, leveraging advances in synthetic chemistry and computational design.
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